molecular formula C12H17NO B11720962 (3-(Piperidin-4-yl)phenyl)methanol

(3-(Piperidin-4-yl)phenyl)methanol

Cat. No.: B11720962
M. Wt: 191.27 g/mol
InChI Key: RQLZNYDLRDDTRF-UHFFFAOYSA-N
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Description

(3-(Piperidin-4-yl)phenyl)methanol is a chemical compound with the molecular formula C12H17NO. It is a 4-aryl piperidine derivative that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group. This compound is known for its utility in various chemical and biological applications, particularly in the development of targeted protein degradation technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)phenyl)methanol typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding ketone or the use of continuous flow reactors to optimize reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Piperidin-4-yl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)phenyl)methanol in PROTACs involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The rigidity of the linker can impact the 3D orientation of the degrader and optimize drug-like properties .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Piperidin-4-yl)phenyl)acetic acid
  • (3-(Piperidin-4-yl)phenyl)ethan-1-ol
  • (3-(Piperidin-4-yl)phenyl)methanamine

Uniqueness

(3-(Piperidin-4-yl)phenyl)methanol is unique due to its specific structure that allows it to function effectively as a semi-flexible linker in PROTACs. Its ability to incorporate rigidity into the linker region impacts the 3D orientation of the degrader, which is crucial for the formation of the ternary complex and optimization of drug-like properties .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3-piperidin-4-ylphenyl)methanol

InChI

InChI=1S/C12H17NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-3,8,11,13-14H,4-7,9H2

InChI Key

RQLZNYDLRDDTRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)CO

Origin of Product

United States

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